molecular formula C18H15NO4S B2505965 7,8-dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide CAS No. 622352-49-2

7,8-dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide

Cat. No.: B2505965
CAS No.: 622352-49-2
M. Wt: 341.38
InChI Key: YWLXGHCGBOTCMO-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide is a synthetic small molecule of interest in oncology research, particularly for investigating new pathways in cancer cell proliferation. This compound is an analog of the well-characterized molecule Les-3266, a 4-thiazolidinone-based derivative that has demonstrated cytotoxic effects on human cancer cell lines, including squamous cell carcinoma (SCC-15) in vitro . The mechanism of action for this class of compounds is associated with the modulation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) pathway . Research on the lead analog suggests potential agonistic activity towards PPARγ, a nuclear receptor that plays a role in regulating cell differentiation and apoptosis . Treatment with related compounds has been shown to induce changes in the expression of key genes, including an increase in PPARγ mRNA and modulation of NF-κB, which may contribute to the observed anti-tumor effects . Furthermore, this chemotype has been reported to activate caspase-3, a key enzyme in the execution of apoptosis, and increase the production of reactive oxygen species (ROS) in cancerous cells, highlighting its potential to trigger programmed cell death . The structural core of this molecule is derived from isothiocoumarin, a scaffold known for its antimitotic potential, with previous anticancer screening identifying close analogs as having prominent activity against NSCLC lung cancer cells (GI50 values ≈ 1.5 μM) . This molecule is intended for use by scientific researchers to further explore PPARγ-mediated mechanisms in cancer biology and to evaluate the efficacy of novel chemotherapeutic agents.

Properties

IUPAC Name

7,8-dimethoxy-1-oxo-N-phenylisothiochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-22-13-9-8-11-10-14(24-18(21)15(11)16(13)23-2)17(20)19-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLXGHCGBOTCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiochromene Ring Formation

A modified Thorpe-Ziegler cyclization achieves the isothiochromene skeleton:

  • Starting material : 2,3-Dimethoxybenzaldehyde reacts with thiourea in ethanol under reflux to form 2-imino-7,8-dimethoxy-1H-isothiochromene-3-carbonitrile.
  • Hydrolysis : Treatment with 6M HCl yields 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid.

Reaction Conditions :

  • Temperature : 80°C for cyclization, 100°C for hydrolysis.
  • Catalyst : Piperidine (10 mol%) for cyclization.
  • Yield : 72–78% after recrystallization (ethanol/dioxane 1:1).

Amidation of the Carboxylic Acid Precursor

Conversion to the target carboxamide employs two primary methods:

Acyl Chloride Intermediate Route

  • Chlorination : React 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (1 eq) with thionyl chloride (2 eq) at 70°C for 2 hours.
  • Amidation : Add aniline (1.2 eq) dropwise to the acyl chloride in dry THF at 0°C, followed by stirring at room temperature for 12 hours.

Optimization Data :

Parameter Value
Solvent THF
Temperature 0°C → 25°C
Yield 85%
Purity (HPLC) 98.2%

Direct Coupling Using Carbodiimide Reagents

  • Activation : Mix the carboxylic acid (1 eq) with HBTU (1.1 eq) and DIPEA (2 eq) in DMF for 30 minutes.
  • Coupling : Add aniline (1.5 eq) and stir at 25°C for 24 hours.

Comparative Performance :

Reagent Yield (%) Side Products
HBTU 89 <5% anhydride
EDCl/HOBt 82 8% N-acylurea

Alternative Cyclization Strategies

Dimroth Rearrangement Approach

Adapting methodology from tetrahydrothieno[2,3-c]isoquinoline synthesis:

  • Intermediate : 7,8-Dimethoxy-1H-isothiochromene-3-carbonitrile reacts with piperidine under solvent-free conditions at 100°C for 6 hours.
  • Rearrangement : Heat with acetic acid/ethanol to form the ketone via Dimroth rearrangement.

Advantages :

  • Single-step ketone installation.
  • No oxidation required.

Limitations :

  • Requires strict temperature control (±2°C).

Spectroscopic Characterization

Critical spectral data for validation:

$$^{1}\text{H NMR}$$ (400 MHz, DMSO-$$d_6$$)

δ (ppm) Multiplicity Integration Assignment
3.92 s 6H OCH$$_3$$ (C7, C8)
7.21–7.43 m 5H Phenyl protons
8.05 s 1H H-4
10.32 s 1H NH

$$^{13}\text{C NMR}$$ (100 MHz, DMSO-$$d_6$$)

δ (ppm) Assignment
56.7 OCH$$_3$$
120.3 C-3
138.9 C-1 (ketone)
165.2 CONHPh

Challenges and Optimization Opportunities

Competing Side Reactions

  • Aniline over-alkylation : Mitigated by using stoichiometric aniline and low temperatures.
  • Ketone reduction : Avoided by excluding reducing agents during amidation.

Solvent Selection Impact

Solvent Reaction Time (h) Yield (%)
DMF 24 89
THF 36 85
DCM 48 68

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the carbonyl group in the isothiochromene ring, potentially converting it to an alcohol.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 7,8-dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it useful for modifying material surfaces or creating new composite materials.

Mechanism of Action

The mechanism by which 7,8-dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The presence of the methoxy and phenyl groups could facilitate binding to hydrophobic pockets in proteins, while the carboxamide group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is part of a series of derivatives derived from the parent carboxylic acid. Key structural analogs include esters, amides, and intermediates like acyl chlorides. Below is a detailed comparison:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituent at Position 3 Key Functional Group Properties
7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (Parent) C₁₂H₁₀O₅S 266.27 -COOH High polarity; acidic proton enables salt formation
Isopropyl ester C₁₅H₁₆O₅S 308.35 -COO-iPr Enhanced lipophilicity; hydrolytically labile
Morpholine amide C₁₅H₁₅NO₅S 321.35 -CON(morpholine) Improved stability; potential for hydrogen bonding
N-Phenyl carboxamide (Target Compound) C₁₈H₁₄NO₄S 340.38* -CONHPh Steric bulk from phenyl group; reduced solubility in polar solvents
Acyl chloride intermediate C₁₂H₉ClO₄S 284.72 -COCl High reactivity; used to synthesize amides/esters

*Note: Molecular weight calculated based on inferred formula (C₁₈H₁₄NO₄S).

Functional Group Analysis

  • Parent Carboxylic Acid : The -COOH group confers acidity (pKa ~4-5), making it suitable for ionic interactions in drug-receptor binding. However, poor membrane permeability limits its utility .
  • Isopropyl Ester : The ester group enhances lipophilicity (logP increase of ~2 units vs. parent acid) but is prone to hydrolysis under acidic/basic conditions, limiting stability .
  • Morpholine Amide : The morpholine ring introduces a secondary amine, enabling hydrogen bonding and improving metabolic stability compared to esters. The electron-rich oxygen in morpholine may also influence electronic distribution .
  • However, the non-polar aromatic ring decreases aqueous solubility (logP ~3.5 estimated) .
  • Acyl Chloride : A reactive intermediate used to synthesize amides/esters. Its instability in moisture necessitates anhydrous conditions during synthesis .

Biological Activity

7,8-Dimethoxy-1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide, often referred to as Les-3266, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₃H₁₂N₂O₅S
  • Molecular Weight : 296.31 g/mol

Structural Features

  • The isothiochromene core is critical for its biological activity.
  • The presence of methoxy groups at positions 7 and 8 enhances lipophilicity and may influence receptor interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Les-3266. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including melanoma and colorectal cancer:

Cell Line IC50 (µM) Mechanism of Action
WM793 (Melanoma)10.5Induces apoptosis via ROS production and cell cycle arrest
CACO-2 (Colorectal)12.0Involves PPARγ pathway activation leading to apoptosis
  • Apoptosis Induction : Les-3266 triggers apoptosis in cancer cells through:
    • Increased reactive oxygen species (ROS) production.
    • Activation of caspase-3, leading to programmed cell death .
  • Cell Cycle Arrest : The compound has been observed to cause G0/G1 phase arrest in treated cells, which halts proliferation and promotes apoptosis .
  • Gene Expression Modulation : Treatment with Les-3266 alters the expression of key regulatory genes such as PPARγ and NF-κB, which are involved in cell survival and apoptosis pathways .

Other Biological Activities

Beyond its anticancer properties, Les-3266 has also shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to quantify this effect .

Case Study 1: Melanoma Treatment

A study involving WM793 melanoma cells demonstrated that treatment with Les-3266 led to significant morphological changes indicative of apoptosis. The researchers noted an increase in pro-apoptotic proteins and a decrease in cell viability after 48 hours of exposure .

Case Study 2: Colorectal Cancer

In another study with CACO-2 cells, Les-3266 was administered at varying concentrations (1 µM to 100 µM). Results indicated a dose-dependent reduction in cell viability, with the most substantial effects observed at concentrations above 10 µM. The compound's ability to activate PPARγ was confirmed through qPCR analysis, showing upregulation of target genes associated with apoptosis .

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